

1-Acetyl-2-methylindoline-5-sulfonyl chloride

CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetyl-2-methylindoline-5-sulfonyl chloride

Cat. No.: B1285591

[Get Quote](#)

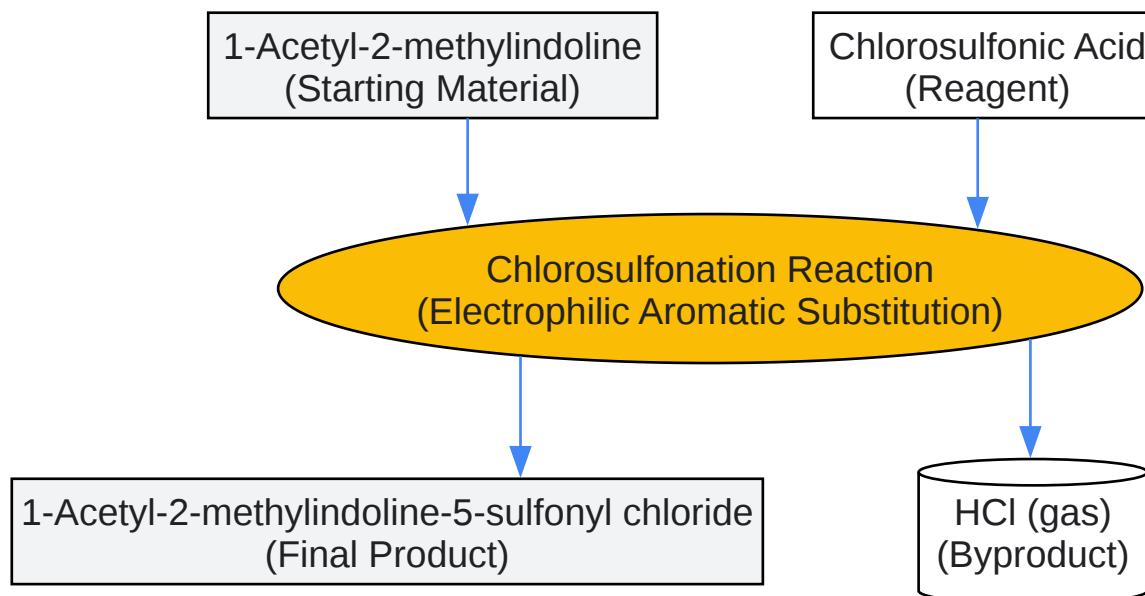
An In-depth Technical Guide to **1-Acetyl-2-methylindoline-5-sulfonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Acetyl-2-methylindoline-5-sulfonyl chloride**, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical and physical properties, provides hypothetical experimental protocols for its synthesis and subsequent reactions, and explores its applications in medicinal chemistry, particularly in the development of enzyme inhibitors.

Core Properties and Data

1-Acetyl-2-methylindoline-5-sulfonyl chloride is a reactive chemical compound used primarily as a building block in organic synthesis. Its identity and fundamental properties are summarized below.

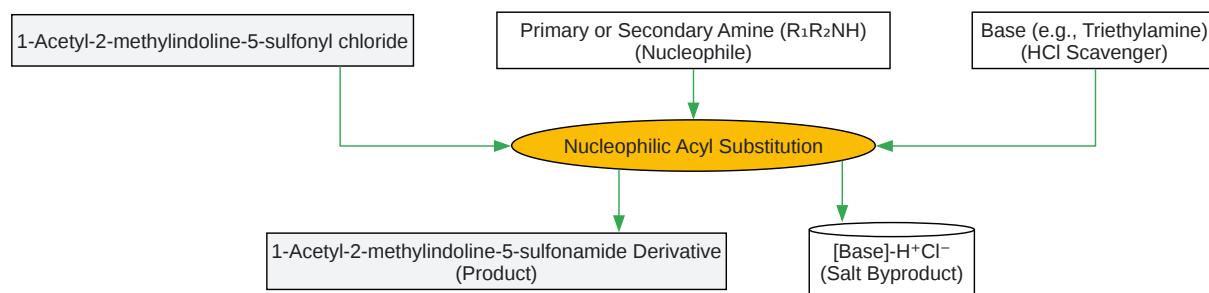

Property	Data	Citation(s)
CAS Number	841275-78-3	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₂ CINO ₃ S	[1]
Molecular Weight	273.73 g/mol	[1]
IUPAC Name	1-acetyl-2-methylindoline-5-sulfonyl chloride	[4]
Appearance	Very faint yellow powder	[5]
Melting Point	142-144 °C	[4]
Purity	≥95%	[5]

Synthesis and Reactivity

The primary role of **1-Acetyl-2-methylindoline-5-sulfonyl chloride** is as an electrophilic reagent for the synthesis of sulfonamides. It is typically synthesized from 1-acetyl-2-methylindoline via electrophilic aromatic substitution using chlorosulfonic acid.

Synthesis Workflow

The logical flow for the synthesis of the title compound is outlined below. The process involves the direct chlorosulfonation of the acetylated 2-methylindoline precursor.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **1-Acetyl-2-methylindoline-5-sulfonyl chloride**.

General Reactivity: Sulfonamide Formation

The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly primary and secondary amines. This reaction, typically conducted in the presence of a non-nucleophilic base, yields the corresponding sulfonamide, a functional group present in numerous pharmaceuticals.^[6]

[Click to download full resolution via product page](#)

Caption: General reaction pathway for the formation of sulfonamides.

Application in Drug Discovery: Carbonic Anhydrase Inhibition

Indoline-5-sulfonamides, synthesized from the title compound, have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.^[7] These enzymes play a crucial role in regulating pH in the tumor microenvironment. Their inhibition is a therapeutic strategy for cancer.

Signaling Pathway Context

Tumor hypoxia leads to the activation of Hypoxia-Inducible Factor-1 α (HIF-1 α), which in turn upregulates the expression of CA IX and CA XII.^[7] These enzymes contribute to extracellular acidosis, promoting tumor survival and metastasis. Indoline-5-sulfonamides can inhibit this process.

[Click to download full resolution via product page](#)

Caption: Inhibition of the hypoxia-induced pathway by Indoline-5-sulfonamides.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of **1-Acetyl-2-methylindoline-5-sulfonyl chloride** and its subsequent conversion to a sulfonamide

derivative. These are based on established chemical principles for analogous transformations.

[6][8][9]

Protocol 1: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonyl chloride

Objective: To synthesize the title compound via chlorosulfonation of 1-acetyl-2-methylindoline.

Materials:

- 1-acetyl-2-methylindoline
- Chlorosulfonic acid (ClSO_3H), freshly distilled
- Dry dichloromethane (DCM)
- Crushed ice
- Saturated sodium bicarbonate solution
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and dropping funnel
- Ice bath

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-acetyl-2-methylindoline (1.0 eq).
- Dissolve the starting material in a minimal amount of dry dichloromethane.
- Cool the flask to 0 °C using an ice bath.

- Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: This reaction is highly exothermic and evolves HCl gas; it must be performed in a well-ventilated fume hood.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing a large volume of crushed ice with vigorous stirring.
- A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
- Dry the purified solid under a vacuum to yield **1-Acetyl-2-methylindoline-5-sulfonyl chloride**.

Protocol 2: Synthesis of an N-Substituted-1-acetyl-2-methylindoline-5-sulfonamide

Objective: To react **1-Acetyl-2-methylindoline-5-sulfonyl chloride** with an amine to form a sulfonamide.

Materials:

- **1-Acetyl-2-methylindoline-5-sulfonyl chloride** (1.0 eq)
- A primary or secondary amine (1.1 eq)
- Triethylamine (Et_3N) or pyridine as a base (1.5 eq)
- Anhydrous acetonitrile or dichloromethane
- 1M Hydrochloric acid (HCl)

- Saturated sodium bicarbonate solution
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

- Dissolve **1-Acetyl-2-methylindoline-5-sulfonyl chloride** in anhydrous acetonitrile in a round-bottom flask.
- Add the desired primary or secondary amine, followed by the slow addition of the base (triethylamine).
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Upon completion, remove the solvent in vacuo using a rotary evaporator.
- Redissolve the residue in ethyl acetate or dichloromethane.
- Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
- The resulting crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Safety Information

1-Acetyl-2-methylindoline-5-sulfonyl chloride is a reactive and hazardous chemical. Appropriate safety precautions must be taken during handling and use.

- Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[\[4\]](#)

- Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 841275-78-3|1-Acetyl-2-methyl-5-indolinesulfonyl chloride|1-Acetyl-2-methyl-5-indolinesulfonyl chloride|-范德生物科技公司 [bio-fount.com]
- 2. 1-acetyl-2-methylindoline-5-sulphonyl Chloride - Cas No: 841275-78-3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. 841275-78-3|1-Acetyl-2-methylindoline-5-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 4. 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonyl chloride | 841275-78-3 [sigmaaldrich.com]
- 5. 1-Acetyl-2-methylindoline-5-sulphonyl chloride [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Acetyl-2-methylindoline-5-sulfonyl chloride CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1285591#1-acetyl-2-methylindoline-5-sulfonyl-chloride-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com